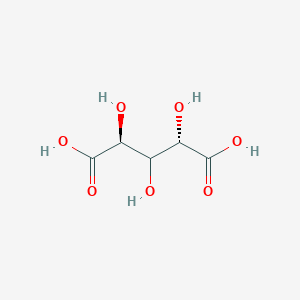
2-Acetamido-5-aminopyridine
概要
説明
2-Acetamido-5-aminopyridine is a heterocyclic compound with the molecular formula C7H9N3O. It is characterized by the presence of both acetamido and aminopyridine functional groups. This compound is known for its applications in the pharmaceutical industry, particularly in the preparation of bicyclic heteroaryl compounds as CRBN protein regulators .
作用機序
- The primary target of 2-Acetamido-5-aminopyridine is not well-documented in the literature. However, it is used in the preparation of bicyclic heteroaryl compounds as CRBN protein regulators . CRBN (Cereblon) is a protein involved in various cellular processes, including protein degradation and gene expression regulation.
Target of Action
If you have any more specific questions or need additional details, feel free to ask! 😊
生化学分析
Biochemical Properties
2-Acetamido-5-aminopyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including CRBN protein regulators . These interactions are essential for the regulation of protein degradation pathways, which are vital for maintaining cellular homeostasis. The compound’s ability to modulate these pathways makes it a valuable tool in biochemical research.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can lead to changes in cell proliferation, differentiation, and apoptosis, making it a significant molecule in cellular biology studies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context . These interactions can lead to changes in gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These mechanisms determine the compound’s localization and accumulation, which are critical for its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects at the right place and time within the cell.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Acetamido-5-aminopyridine typically involves the following steps:
Starting Material: 2-Aminopyridine is dissolved in a solution of acetic acid.
Acetylation: The reaction mixture is subjected to acetylation using acetic anhydride, resulting in the formation of 2-acetaminopyridine.
Nitration: The 2-acetaminopyridine is then slowly added to a mixture of fuming nitric acid and sulfuric acid, leading to the formation of 2-acetamido-5-nitrosopyridine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the recycling of solvents and the use of continuous flow reactors to enhance yield and purity .
化学反応の分析
Types of Reactions: 2-Acetamido-5-aminopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of 2-acetamido-5-nitropyridine.
Reduction: Formation of this compound from nitro derivatives.
Substitution: Formation of N-substituted derivatives depending on the substituent used.
科学的研究の応用
2-Acetamido-5-aminopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its role in modulating protein functions, particularly CRBN protein regulators.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
類似化合物との比較
- 2-Acetamido-3-aminopyridine
- 2-Acetamido-4-aminopyridine
- 2-Acetamido-6-aminopyridine
Comparison: 2-Acetamido-5-aminopyridine is unique due to its specific positioning of the acetamido and amino groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers. For instance, the position of the amino group can significantly influence the compound’s ability to participate in substitution reactions and its interaction with biological targets .
特性
IUPAC Name |
N-(5-aminopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGURHSLXPDJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370620 | |
| Record name | 2-Acetamido-5-aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29958-14-3 | |
| Record name | 2-Acetamido-5-aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamido-5-aminopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-acetamido-5-aminopyridine in the synthesis of 2-amino-5-fluoropyridine?
A1: this compound serves as a key intermediate in the synthesis of 2-amino-5-fluoropyridine. [, ] The synthesis involves diazotization of this compound with sodium nitrite (NaNO2) and tetrafluoroboric acid (HBF4) to form 2-acetamido-5-pyridinediazonium tetrafluoroborate. This intermediate then undergoes solventless thermolysis followed by hydrolysis to yield the desired 2-amino-5-fluoropyridine. []
Q2: What analytical techniques were employed to confirm the structure of the synthesized compounds?
A2: Researchers utilized a combination of spectroscopic techniques to confirm the structures of the synthesized compounds, including this compound. These techniques include Gas Chromatography-Mass Spectrometry (GCMS), Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR). []
Q3: What is the overall yield of 2-amino-3-nitro-5-fluoropyridine starting from pyridine, and what is the purity of the final product?
A3: The synthesis of 2-amino-3-nitro-5-fluoropyridine, which involves this compound as an intermediate, achieves a total yield of 7.2% starting from pyridine. [] The final product exhibits a purity of 97.8% after optimization of reaction conditions and post-treatment processes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dibutyl-2-[[2-(1,3-dioxo-2-isoindolyl)-1-oxoethyl]amino]benzamide](/img/structure/B1225267.png)
![5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225269.png)
![Benzoic acid [2-oxo-2-[2-(phenylthio)anilino]ethyl] ester](/img/structure/B1225270.png)
![N-[(tert-butylamino)-oxomethyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B1225272.png)
![2-[2-(3,5-Dimethylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1225273.png)
![1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B1225276.png)

![2-Amino-4-[[2-(4-bromophenyl)-2-oxoethyl]thio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B1225281.png)
![7-Amino-9-(phenacylthio)-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B1225282.png)
![N'-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B1225284.png)
![4-[[4-(Benzenesulfonyl)-1-piperazinyl]-oxomethyl]-2-methyl-1-phthalazinone](/img/structure/B1225286.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone](/img/structure/B1225287.png)
